4-Methyl-3-(trifluoromethyl)benzyl chloride
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Overview
Description
4-Methyl-3-(trifluoromethyl)benzyl chloride is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, followed by chlorination . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl chloride moiety can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzyl alcohols or reduction to form hydrocarbons.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium salts of N,N-disubstituted dithiocarbamic acids.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include dithiocarbamates, benzyl alcohols, and various substituted aromatic compounds.
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)benzyl chloride has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyl chloride moiety can participate in covalent bonding with biological targets. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with an amine group instead of a chloride.
4-(Trifluoromethyl)benzyl alcohol: Contains a hydroxyl group instead of a chloride.
3-(Trifluoromethyl)benzyl chloride: Similar structure but with the trifluoromethyl group in a different position.
Properties
Molecular Formula |
C9H8ClF3 |
---|---|
Molecular Weight |
208.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
XALQPZNIGSIDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
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